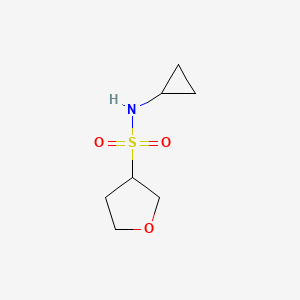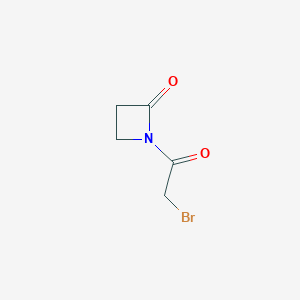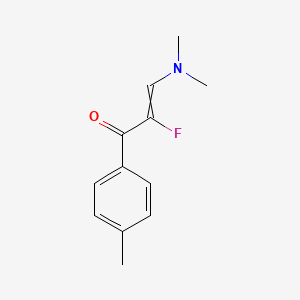
Sulfanilanilide, 4'-(9-acridinylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfanilanilide, 4’-(9-acridinylamino)- is a chemical compound known for its unique structure and properties It is a derivative of sulfanilamide and acridine, combining the characteristics of both these compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfanilanilide, 4’-(9-acridinylamino)- typically involves the reaction of sulfanilamide with 9-chloroacridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include heating the mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of Sulfanilanilide, 4’-(9-acridinylamino)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfanilanilide, 4’-(9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the acridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to sulfanilamide.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of Sulfanilanilide, 4’-(9-acridinylamino)- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s acridine moiety allows it to intercalate into DNA, thereby affecting DNA replication and transcription processes.
Comparaison Avec Des Composés Similaires
Sulfanilanilide, 4’-(9-acridinylamino)- can be compared with other similar compounds, such as:
Sulfanilamide: A simpler derivative with antimicrobial properties.
Acridine derivatives: Known for their DNA intercalating properties and potential anticancer activities.
The uniqueness of Sulfanilanilide, 4’-(9-acridinylamino)- lies in its combined structure, which imparts both antimicrobial and anticancer properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
57164-91-7 |
|---|---|
Formule moléculaire |
C25H20N4O2S |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
N-[4-(acridin-9-ylamino)phenyl]-4-aminobenzenesulfonamide |
InChI |
InChI=1S/C25H20N4O2S/c26-17-9-15-20(16-10-17)32(30,31)29-19-13-11-18(12-14-19)27-25-21-5-1-3-7-23(21)28-24-8-4-2-6-22(24)25/h1-16,29H,26H2,(H,27,28) |
Clé InChI |
VJNNPHQBMGZVQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)
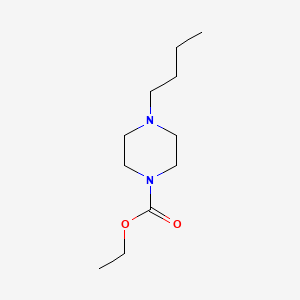
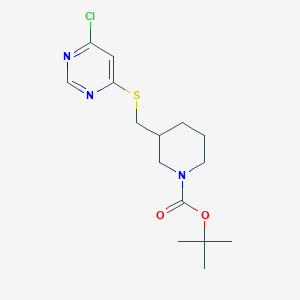






![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
